molecular formula C21H21FN4O2S B3398720 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine CAS No. 1021257-63-5

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Cat. No. B3398720
CAS RN: 1021257-63-5
M. Wt: 412.5 g/mol
InChI Key: DDYSCNOWXSWTDO-UHFFFAOYSA-N
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Description

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyridazine derivative that exhibits promising pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for pain and inflammation. Additionally, it may also act on other molecular targets, including ion channels and receptors, to produce its pharmacological effects.
Biochemical and Physiological Effects:
3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine exhibits several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for pain and inflammation. Additionally, it may also inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to exhibit antipyretic effects, reducing fever in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is its potential as a therapeutic agent for pain and inflammation-related disorders. Additionally, it exhibits antiproliferative activity against cancer cells, making it a potential chemotherapeutic agent. However, one of the limitations of this compound is its limited solubility in water, which may affect its pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine. One potential direction is the optimization of its pharmacokinetic properties, including solubility and bioavailability, to improve its therapeutic potential. Additionally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Finally, the development of novel analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.

Scientific Research Applications

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been extensively studied for its potential applications in medicinal chemistry. This compound exhibits anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been shown to possess antiproliferative activity against cancer cells, making it a potential chemotherapeutic agent.

properties

IUPAC Name

3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c1-16-6-2-3-7-17(16)19-10-11-21(24-23-19)25-12-14-26(15-13-25)29(27,28)20-9-5-4-8-18(20)22/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYSCNOWXSWTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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